Ethyl 4-(3-oxobutanamido)benzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to ethyl 4-(3-oxobutanamido)benzoate, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, typically involves Knoevenagel condensation reactions. These reactions are conducted with corresponding benzaldehydes and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions in benzene (Kumar et al., 2016), (Kariyappa et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed through spectral studies and X-ray diffraction studies. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system, adopting a Z conformation about the C=C bond (Kumar et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving compounds like ethyl 4-(3-oxobutanamido)benzoate often lead to the formation of various derivatives with potential antimicrobial and antioxidant activities. The antimicrobial and antioxidant susceptibilities of these compounds are typically evaluated through in vitro studies (Kumar et al., 2016).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Optical and Quantum Electronics .
Summary of the Application
A novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized . This compound exhibits nonlinear optical (NLO) properties .
Methods of Application or Experimental Procedures
The EAB compound was synthesized by the coupling reaction and characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies . The nonlinear refractive index (NRI) was studied using a continuous wave (cw), low power 473 nm, TEM 00 mode laser beam .
Results or Outcomes
The EAB compound showed high nonlinear optical (NLO) third-order properties and ultra-fast response time . This led to considerable scientific activities for their potential applications in optical computing, optical phase conjugation, all-optical switching (AOS), holography, spatial dark soliton transmission, optical power limiting, and harmonic generation .
2. Local Anesthetics
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmacology .
properties
IUPAC Name |
ethyl 4-(3-oxobutanoylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(17)10-4-6-11(7-5-10)14-12(16)8-9(2)15/h4-7H,3,8H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVWLSNSCLVHLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301367 | |
Record name | ethyl 4-(3-oxobutanamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-oxobutanamido)benzoate | |
CAS RN |
30764-23-9 | |
Record name | 30764-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142630 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-(3-oxobutanamido)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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